molecular formula C18H21ClN4O3S B3507650 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea

3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea

Cat. No.: B3507650
M. Wt: 408.9 g/mol
InChI Key: FONNABFAWYXDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a methanesulfonylpiperazinyl group, and a phenylurea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with an appropriate reagent to introduce the desired functional groups.

    Coupling with Piperazine Derivative: The intermediate is then coupled with a piperazine derivative, such as 4-(4-methanesulfonylpiperazin-1-yl)phenylamine, under suitable conditions.

    Urea Formation: Finally, the urea moiety is introduced through a reaction with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenylurea compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-phenylurea: Lacks the methanesulfonylpiperazinyl group.

    1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea: Lacks the chlorophenyl group.

    3-(3-chlorophenyl)-1-[4-(4-methylpiperazin-1-yl)phenyl]urea: Contains a methyl group instead of a methanesulfonyl group.

Uniqueness

The presence of both the chlorophenyl and methanesulfonylpiperazinyl groups in 3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-7-5-15(6-8-17)20-18(24)21-16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNABFAWYXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
3-(3-chlorophenyl)-1-[4-(4-methanesulfonylpiperazin-1-yl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.